molecular formula C15H22N2O3S B5193871 Methyl 2-{[2-(5-methylthiophen-2-YL)azepane-1-carbonyl]amino}acetate

Methyl 2-{[2-(5-methylthiophen-2-YL)azepane-1-carbonyl]amino}acetate

Cat. No.: B5193871
M. Wt: 310.4 g/mol
InChI Key: OUTVRFAFPDIMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate: is a complex organic compound that features a thiophene ring, an azepane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The exact mechanism of action of Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the azepane ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: Methyl 2-{[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino}acetate is unique due to its combination of a thiophene ring, an azepane ring, and an ester group

Properties

IUPAC Name

methyl 2-[[2-(5-methylthiophen-2-yl)azepane-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-7-8-13(21-11)12-6-4-3-5-9-17(12)15(19)16-10-14(18)20-2/h7-8,12H,3-6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTVRFAFPDIMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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